N-Acetyltyramine

Catalog No.
S589391
CAS No.
1202-66-0
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyltyramine

CAS Number

1202-66-0

Product Name

N-Acetyltyramine

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]acetamide

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-6-9-2-4-10(13)5-3-9/h2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

ATDWJOOPFDQZNK-UHFFFAOYSA-N

SMILES

CC(=O)NCCC1=CC=C(C=C1)O

Synonyms

N-(p-Hydroxyphenethyl)acetamide; N-(4-Hydroxyphenethyl)acetamide; N-Acetyltyramine; N-[2-(4-Hydroxyphenyl)ethyl]acetamide; N-acetyltyramine;

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)O

Biomarker for Onchocerciasis

N-Acetyltyramine-O-β-glucuronide (NATOG), the inactive form of NAT, has been investigated as a potential biomarker for onchocerciasis, a parasitic disease caused by the worm Onchocerca volvulus. Studies have shown a positive correlation between urinary NATOG levels and microfilarial density (the number of worm larvae) in infected individuals []. However, establishing a definitive cut-off value for diagnosis using NATOG requires further research [].

Anti-platelet and Anti-thrombotic Effects

Some studies suggest that N-Acetyltyramine may possess anti-platelet and anti-thrombotic properties. These properties might be beneficial for preventing blood clots. Research indicates that NAT can inhibit the activation of platelets, which play a crucial role in blood clotting []. Additionally, it may promote the production of nitric oxide, a molecule that helps blood vessels relax and prevents blood clots [].

Anti-tumor Activity

Preliminary research suggests that N-Acetyltyramine may have anti-tumor activity. Studies have shown that NAT can suppress the growth and proliferation of certain cancer cell lines []. However, further investigation is needed to understand the mechanisms behind this potential effect and its validity in vivo (living organisms).

N-Acetyltyramine is a chemical compound classified as a member of the tyramine family, characterized by the substitution of one hydrogen atom in the amino group of tyramine with an acetyl group. Its molecular formula is C10H13NO2C_{10}H_{13}NO_2, and it has a CAS number of 1202-66-0. This compound is notable for its role as a metabolite of tyramine, a biogenic amine that occurs naturally in various foods and is involved in several physiological processes. N-Acetyltyramine is recognized for its potential biological activities and applications in medicinal chemistry and biochemistry .

  • Research suggests NAT might have various biological activities, including antifungal and antitumor properties [].
  • However, the exact mechanisms of these actions need further exploration [].
  • There's currently limited information on the safety profile of NAT.
  • More research is needed to determine its potential toxicity, flammability, or reactivity [].
Typical of amines and acetylated compounds. The primary reaction involves the hydrolysis of the acetyl group, which can regenerate tyramine under specific conditions. Additionally, N-acetyltyramine can undergo oxidation reactions, leading to the formation of various derivatives. It has also been studied for its electropolymerization properties when combined with other compounds like sulfobutylether-beta-cyclodextrin, which may enhance its functionality in electrochemical applications .

N-Acetyltyramine exhibits several biological activities that contribute to its pharmacological significance. It has been shown to enhance the cytotoxicity of doxorubicin, a commonly used chemotherapeutic agent, suggesting potential applications in cancer therapy . Furthermore, studies indicate that N-acetyltyramine may play a role in modulating neurotransmitter systems due to its structural similarity to other biologically active amines. This compound has also been implicated as a biomarker in certain parasitic infections, highlighting its relevance in diagnostic applications .

The synthesis of N-acetyltyramine can be achieved through various methods:

  • Chemical Synthesis: The direct acetylation of tyramine using acetic anhydride or acetyl chloride in the presence of a base is a common laboratory method.
  • Biotechnological Approaches: Recent advancements have demonstrated the de novo biosynthesis of N-acetyltyramine using engineered strains of Escherichia coli. This method utilizes synthetic pathways that incorporate enzymes responsible for the acetylation process, providing an eco-friendly alternative to traditional chemical synthesis .

N-Acetyltyramine has several notable applications:

  • Pharmaceutical Industry: Its ability to enhance drug efficacy makes it a candidate for developing adjuvants in cancer therapies.
  • Biomarker Research: Its role as a biomarker for certain diseases allows for its use in diagnostic assays.
  • Food Science: As a derivative of tyramine, it may influence flavor profiles and preservation methods in food products.

Interaction studies involving N-acetyltyramine have focused on its effects on various biological systems. Research indicates that it may interact with neurotransmitter receptors and influence metabolic pathways associated with biogenic amines. Additionally, studies on its interaction with chemotherapeutic agents suggest that it could modulate drug response and toxicity, warranting further investigation into its mechanisms of action .

N-Acetyltyramine shares structural similarities with several other compounds within the tyramine family and related biogenic amines. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
TyramineBiogenic aminePrecursor to N-acetyltyramine; involved in neurotransmission
3-MethoxytyramineMethoxy derivativeExhibits different pharmacological properties
DopamineCatecholaminePlays critical roles in mood regulation and reward pathways
PhenylethylamineSimple phenethylamineKnown for stimulant effects; structurally related

N-Acetyltyramine's uniqueness lies in its specific acetylation at the amino group, which influences its biological activity and pharmacological potential compared to these similar compounds .

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

179.094628657 g/mol

Monoisotopic Mass

179.094628657 g/mol

Heavy Atom Count

13

UNII

BZB50E9QVY

Other CAS

1202-66-0

Wikipedia

N-acetyltyramine

Dates

Modify: 2023-08-15
Comin, J.; Keller-Schierlein, W.; Stoffwechselprodukte von Actinomyceten. 19. Mitteilung N-Acetyl-tyramin, Helvetica Chimica Acta, 425, 1730-1732. DOI:10.1002/hlca.19590420537

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